3-[5-(4-methylphenyl)furan-2-yl]-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]propanamide
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Overview
Description
3-[5-(4-methylphenyl)furan-2-yl]-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]propanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyclobutyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methylphenyl)furan-2-yl]-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Synthesis of the cyclobutyl group: This can be done through a series of cyclization reactions.
Formation of the amide linkage: This is typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methylphenyl)furan-2-yl]-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the conditions used.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can lead to the formation of diketones, while reduction of the amide group can yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its properties may make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-[5-(4-methylphenyl)furan-2-yl]-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]propanamide exerts its effects would depend on its specific application. For example, if it is being investigated as a drug, its mechanism of action would involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved would depend on the specific biological processes being targeted.
Comparison with Similar Compounds
Similar compounds to 3-[5-(4-methylphenyl)furan-2-yl]-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]propanamide include other furan derivatives and cyclobutyl amides. What sets this compound apart is its unique combination of these two structural motifs, which may confer unique properties and applications. Some similar compounds include:
Furan-2-carboxamide derivatives: These compounds share the furan ring and amide linkage but differ in the substituents attached to the furan ring.
Cyclobutyl amides: These compounds share the cyclobutyl group and amide linkage but differ in the other substituents attached to the molecule.
Properties
IUPAC Name |
3-[5-(4-methylphenyl)furan-2-yl]-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-14(2)22-18-10-11-19(18)23-21(24)13-9-17-8-12-20(25-17)16-6-4-15(3)5-7-16/h4-8,12,14,18-19,22H,9-11,13H2,1-3H3,(H,23,24)/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQDPSPONYRZNW-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3CCC3NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)N[C@H]3CC[C@H]3NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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